

N-Oxalylglycine: A Comprehensive Technical Guide to its Biochemical and Physiological Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Introduction

N-Oxalylglycine (NOG) is a cell-permeable small molecule that has garnered significant attention in the scientific community for its role as a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent dioxygenases.[1][2] Structurally, NOG is an analogue of 2-oxoglutarate (α-ketoglutarate), a key intermediate in the Krebs cycle and a crucial co-substrate for a large family of enzymes that play pivotal roles in various physiological and pathological processes.[3] [4] By mimicking 2-oxoglutarate, NOG competitively inhibits these enzymes, making it an invaluable tool for studying their function and a potential therapeutic agent in various diseases, including cancer and ischemia.[5][6] This technical guide provides an in-depth overview of the biochemical and physiological properties of **N-Oxalylglycine**, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Biochemical Properties and Mechanism of Action

N-Oxalylglycine, with the chemical formula C4H5NO5, is a colorless solid.[3] Its primary mechanism of action is the competitive inhibition of 2-oxoglutarate-dependent dioxygenases.[3] These enzymes utilize 2-oxoglutarate, ferrous iron (Fe2+), and molecular oxygen to catalyze a variety of oxidative reactions, including hydroxylation and demethylation.[7] NOG, being



isosteric with 2-oxoglutarate, binds to the active site of these enzymes but does not facilitate the catalytic reaction, thereby blocking their activity.[3][5]

The two major classes of 2OG-dependent dioxygenases inhibited by NOG are:

- Prolyl Hydroxylase Domain (PHD) Enzymes: These enzymes (predominantly PHD1, PHD2, and PHD3) are responsible for the hydroxylation of proline residues in the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α). This hydroxylation marks HIF-1α for proteasomal degradation under normoxic conditions. Inhibition of PHDs by NOG leads to the stabilization of HIF-1α, a master regulator of the cellular response to hypoxia.[8][9]
- Jumonji C (JmjC) Domain-Containing Histone Demethylases (JHDMs): This family of enzymes removes methyl groups from histone proteins, thereby playing a crucial role in epigenetic regulation of gene expression. NOG inhibits various JHDMs, leading to alterations in histone methylation patterns.[5][10][11]

Quantitative Data: Inhibitory Activity of N-Oxalylglycine

The inhibitory potency of **N-Oxalylglycine** varies among different 2OG-dependent dioxygenases. The following tables summarize the available quantitative data.



Enzyme Target	IC50 Value (μM)	Notes
Prolyl Hydroxylase Domain 1 (PHD1)	2.1[9][12]	Inhibition leads to HIF- 1α stabilization.
Prolyl Hydroxylase Domain 2 (PHD2)	5.6[9][12]	A key regulator of HIF- 1α stability.
JMJD2A (KDM4A)	250[9][12]	A histone H3K9 and H3K36 demethylase.
JMJD2C (KDM4C)	500[9][12]	Involved in histone demethylation.
JMJD2E (KDM4E)	24[12]	A histone demethylase.
FIH-1 (Factor Inhibiting HIF-1)	0.36	An asparaginyl hydroxylase that also regulates HIF- 1α activity.
Aspartate/asparagine-β- hydroxylase (AspH)	11.1	A 2OG-dependent oxygenase with various cellular roles.
JMJD5 (KDM8)	0.15	A histone demethylase.

Enzyme Target	Ki Value (μM)	Notes
Taurine/α-ketoglutarate dioxygenase (TauD)	~290[3]	A model enzyme for studying 2OG-dependent dioxygenases.

Physiological Properties and Effects

The primary physiological effect of **N-Oxalylglycine** stems from its ability to stabilize HIF-1 α . Under normal oxygen levels (normoxia), HIF-1 α is continuously hydroxylated by PHD enzymes and subsequently degraded. By inhibiting PHDs, NOG mimics a hypoxic state, leading to the accumulation of HIF-1 α . Stabilized HIF-1 α translocates to the nucleus, dimerizes with HIF-1 β , and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to:



- Angiogenesis: Increased expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors.
- Erythropoiesis: Upregulation of erythropoietin (EPO), stimulating red blood cell production.
- Metabolic Adaptation: Shift towards anaerobic glycolysis by increasing the expression of glucose transporters and glycolytic enzymes.
- Cell Survival and Proliferation: Activation of genes involved in cell survival pathways.

Through its inhibition of JmjC domain-containing histone demethylases, NOG can also modulate gene expression epigenetically, impacting a wide range of cellular processes, including differentiation and proliferation.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **N-Oxalylglycine**.

Preparation of N-Oxalylglycine Solutions

N-Oxalylglycine is a crystalline solid that is soluble in aqueous solutions and some organic solvents.[10]

- Aqueous Stock Solution: Dissolve N-Oxalylglycine in sterile water or phosphate-buffered saline (PBS) at a concentration of up to 100 mg/mL (679.86 mM) with the aid of ultrasonication.[9] It is recommended to prepare fresh aqueous solutions and not to store them for more than one day.[10] For cell culture experiments, filter-sterilize the solution through a 0.22 μm filter before use.[9]
- Organic Stock Solution: N-Oxalylglycine is soluble in DMSO.[9] Prepare a stock solution in DMSO and store it at -20°C for up to one month or -80°C for up to six months.[9] When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of **N-Oxalylglycine** against a purified 2OG-dependent dioxygenase.



Materials:

- Purified recombinant enzyme (e.g., PHD2, JMJD2A)
- Substrate (e.g., a peptide corresponding to the HIF-1α hydroxylation site for PHDs, or a methylated histone peptide for JHDMs)
- Co-substrates: 2-oxoglutarate, Ascorbate, (NH4)2Fe(SO4)2-6H2O
- N-Oxalylglycine
- Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5)
- Detection reagent/method (specific to the assay, e.g., antibody-based detection, mass spectrometry)

Procedure:

- Prepare a reaction mixture containing the assay buffer, purified enzyme, ascorbate, and ferrous sulfate.
- Add varying concentrations of N-Oxalylglycine to the reaction mixture. Include a control with no inhibitor.
- Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding the substrate and 2-oxoglutarate.
- Allow the reaction to proceed for a specific time.
- Stop the reaction (e.g., by adding EDTA or a strong acid).
- Quantify the product formation using a suitable detection method. For PHD activity, this could
 be an antibody that specifically recognizes the hydroxylated peptide. For JHDM activity,
 mass spectrometry can be used to measure the change in the methylation state of the
 peptide substrate.[13]



 Calculate the percentage of inhibition for each N-Oxalylglycine concentration and determine the IC50 value.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This protocol describes how to assess the effect of **N-Oxalylglycine** on the stabilization of HIF- 1α in cultured cells using Western blotting.

Materials:

- Mammalian cell line (e.g., HeLa, HEK293)
- Cell culture medium and supplements
- N-Oxalylglycine
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Primary antibody against HIF-1α
- Primary antibody against a loading control (e.g., β-actin, GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- SDS-PAGE and Western blotting equipment

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of N-Oxalylglycine for a specific duration (e.g., 4-24 hours). Include an untreated control.
- Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer containing protease inhibitors.



- Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3][14]
- Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[3]
- Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.[14]
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[14]
- Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
- Quantify the band intensities to determine the relative increase in HIF-1 α levels.

In Vivo Administration (Adapted from a protocol for a derivative)

This protocol is adapted from a study using a derivative of **N-Oxalylglycine** in mice and should be optimized for NOG.[1]

Materials:

N-Oxalylglycine

- Vehicle (e.g., saline, PBS, or a formulation with DMSO and PEG300 for improved solubility and stability)
- Experimental animals (e.g., mice)

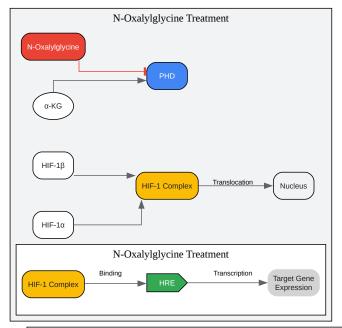


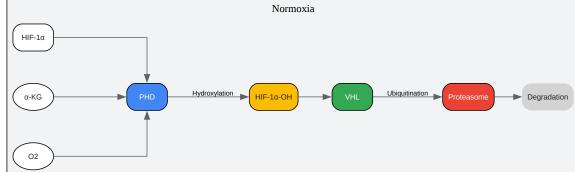
Procedure:

- Prepare the dosing solution of N-Oxalylglycine in the chosen vehicle. The concentration should be calculated based on the desired dosage (e.g., in mg/kg) and the average weight of the animals.
- Administer the solution to the animals via the desired route (e.g., intraperitoneal injection).[1]
- At specified time points after administration, collect tissues of interest.[1]
- Process the tissues for downstream analysis, such as Western blotting for HIF- 1α or analysis of gene expression of HIF target genes.

Mandatory Visualizations



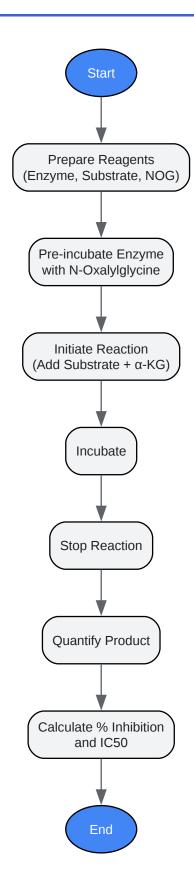




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Caption: Mechanism of HIF-1 α stabilization by **N-Oxalylglycine**.





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- To cite this document: BenchChem. [N-Oxalylglycine: A Comprehensive Technical Guide to its Biochemical and Physiological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166546#biochemical-and-physiologicalproperties-of-n-oxalylglycine]



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